1-(1,3-Thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H13N3OS. It is characterized by the presence of a thiazole ring attached to a piperidine ring, which is further connected to a carboxamide group.
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 1,3-thiazole with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, including antimicrobial and anti-inflammatory activities
Medicine: Research indicates potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: A closely related compound with similar structural features and biological activities
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide: Another derivative with potential antibacterial properties.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Known for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial chemicals.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c10-8(13)7-1-4-12(5-2-7)9-11-3-6-14-9/h3,6-7H,1-2,4-5H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJIFXNKNJGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.